molecular formula C10H15N5O3 B11581234 4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazine-2-carboxylic acid

4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazine-2-carboxylic acid

Cat. No.: B11581234
M. Wt: 253.26 g/mol
InChI Key: BGJCOWNPLPHIOI-UHFFFAOYSA-N
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Description

4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of cyanuric chloride with dimethylamine and morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The presence of the dimethylamino and morpholinyl groups enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl): Similar in structure but with different substituents on the triazine ring.

    4-phenyl benzophenone: Contains a benzophenone moiety instead of the triazine ring.

    Ethyl-4-(dimethylamino) benzoate: Features a benzoate group instead of the triazine ring.

Uniqueness

4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid is unique due to the combination of the triazine ring with the dimethylamino and morpholinyl groups. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it suitable for a wide range of applications in various fields.

Properties

Molecular Formula

C10H15N5O3

Molecular Weight

253.26 g/mol

IUPAC Name

4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazine-2-carboxylic acid

InChI

InChI=1S/C10H15N5O3/c1-14(2)9-11-7(8(16)17)12-10(13-9)15-3-5-18-6-4-15/h3-6H2,1-2H3,(H,16,17)

InChI Key

BGJCOWNPLPHIOI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)C(=O)O

solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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